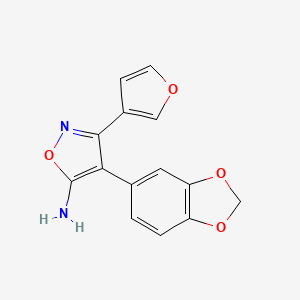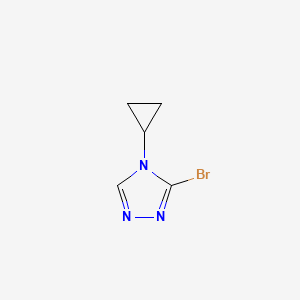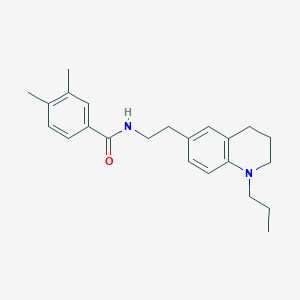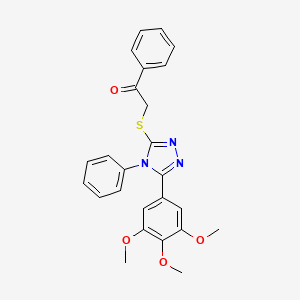
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine, also known as BFAOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFAOA is a heterocyclic compound that contains both an oxazole and an amine functional group.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine is not fully understood. However, studies have shown that it exerts its effects through the inhibition of various signaling pathways. 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the research of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine. One direction is to further investigate its mechanism of action. This will help to better understand how it exerts its effects and may lead to the development of more effective drugs. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, more research is needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has shown promising results and warrants further investigation.
Synthesis Methods
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine involves the reaction of 2,3-dihydrofuran and 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction to form the intermediate 4-(2,3-dihydrofuran-3-yl)-3-(2,5-dimethoxyphenyl)-1,2-oxazole-5-carbaldehyde. The intermediate is then reduced to 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine using sodium borohydride as a reducing agent.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been shown to have potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine has been found to have anti-microbial properties against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(furan-3-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)9-3-4-17-6-9)8-1-2-10-11(5-8)19-7-18-10/h1-6H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBANOTKYWSNJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=COC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2908460.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)


![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-propylbenzamide](/img/structure/B2908469.png)
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B2908472.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2908473.png)
![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)
